1,4,6,7-Tetrachlorophthalazine
Overview
Description
1,4,6,7-Tetrachlorophthalazine is a chemical compound with the molecular formula C8H2Cl4N2 . It contains a total of 17 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridazine .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridazine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .Scientific Research Applications
Tumorigenic Effects
1,4,6,7-Tetrachlorophthalazine and its derivatives, such as 1-hydrazinophthalazine hydrochloride, have been studied for their potential tumorigenic effects. In a study on mice, continuous consumption of 0.125% 1-hydrazinophthalazine hydrochloride in drinking water significantly increased lung tumor incidence in both male and female mice, with the tumors classified as adenomas and adenocarcinomas of the lungs (Tóth, 1978).
Synthesis and Characterization
Phthalazine derivatives, including those related to this compound, have been synthesized and characterized for various applications. For instance, derivatives of 1-hydrazineyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-dihydrophthal-azinone were prepared and screened for their anti-bacterial activity (Kadhim, Alani, & Hussein, 2021).
Pharmaceutical Research
Tetrahydrophthalazine derivatives, closely related to this compound, have significant applications in pharmaceutical research. A novel approach for synthesizing these derivatives involved a 6-endo-trig radical cyclization, demonstrating their synthetic versatility and potential conversion into various pharmaceutical compounds (Zhang et al., 2018).
Antimicrobial Studies
Research on 5,6,7,8-Tetrachlorophthalazin-1-one derivatives, which are structurally related to this compound, has shown antimicrobial effects. These compounds were synthesized and characterized, with their antimicrobial activity being a key focus of the study (Rizk, Youssef, & Mubarak, 2019).
Coordination Chemistry
This compound and its derivatives have unique coordination chemistry, characterized by electron and charge transfer phenomena. These compounds are valuable in the development of supramolecular materials due to their structural versatility and ability to bridge metal centers in various ways (Kaim, 2002).
Properties
IUPAC Name |
1,4,6,7-tetrachlorophthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-5-1-3-4(2-6(5)10)8(12)14-13-7(3)11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUMZRLMXYRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=NN=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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